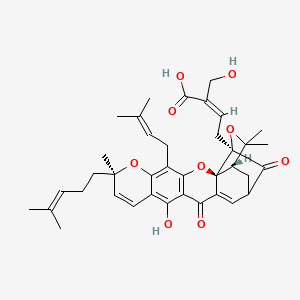
R-30-Hydroxygambogic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of R-30-Hydroxygambogic acid involves the extraction of gamboge resin from Garcinia hanburyi. The resin is obtained by making incisions in the bark of the tree and collecting the exuded resin . The resin is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods: The use of solvent-assisted active loading technology has been explored for encapsulating gambogic acid in liposomes for synergistic anticancer therapy .
Analyse Chemischer Reaktionen
Types of Reactions: R-30-Hydroxygambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced cytotoxic and therapeutic properties .
Wissenschaftliche Forschungsanwendungen
R-30-Hydroxygambogic acid has a wide range of scientific research applications:
Wirkmechanismus
R-30-Hydroxygambogic acid exerts its effects through multiple mechanisms:
Apoptosis Induction: The compound induces programmed cell death in cancer cells by activating apoptotic pathways.
Cell Cycle Arrest: It inhibits cell proliferation by arresting the cell cycle at specific checkpoints.
Antiangiogenesis: this compound inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Antimetastatic Activity: The compound prevents the spread of cancer cells to other parts of the body.
Vergleich Mit ähnlichen Verbindungen
R-30-Hydroxygambogic acid is unique among similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Gambogic Acid: Another polyprenylated xanthone with similar cytotoxic properties.
Isogambogenic Acid: A structurally related compound with distinct biological activities.
Morellic Acid: Another xanthone derivative with potential anticancer properties.
These compounds share some similarities with this compound but differ in their specific mechanisms of action and therapeutic potential.
Eigenschaften
Molekularformel |
C38H44O9 |
|---|---|
Molekulargewicht |
644.7 g/mol |
IUPAC-Name |
(Z)-2-(hydroxymethyl)-4-[(1S,2S,8R,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]but-2-enoic acid |
InChI |
InChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12-/t23?,27-,36+,37-,38+/m0/s1 |
InChI-Schlüssel |
MNNVIONVHRRQPF-HHFVXFKDSA-N |
Isomerische SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6CC(C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/CO)\C(=O)O)O)C)C |
Kanonische SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


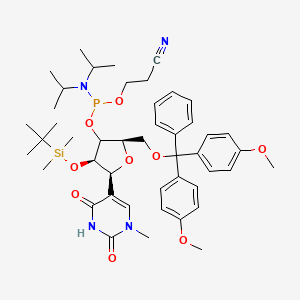

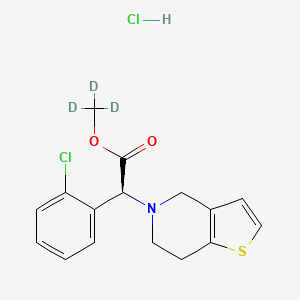
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
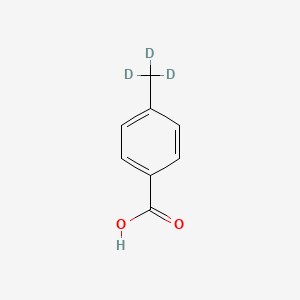
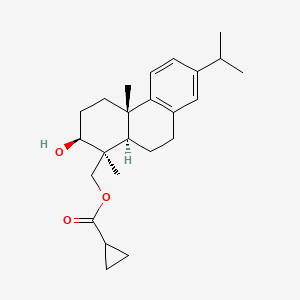

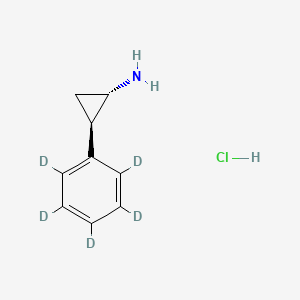
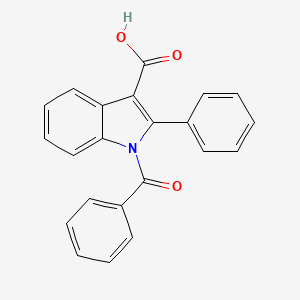
![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
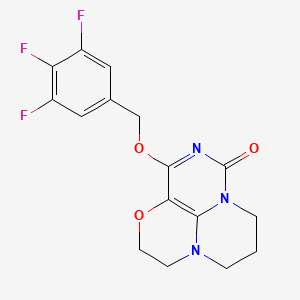
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
